molecular formula C5H7N3O2S B11059964 {[2-Oxooxolan-3-ylidene]amino}thiourea

{[2-Oxooxolan-3-ylidene]amino}thiourea

Cat. No.: B11059964
M. Wt: 173.20 g/mol
InChI Key: BTMJOWBDJMQSCL-CLTKARDFSA-N
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Description

2-[2-OXODIHYDRO-3(2H)-FURANYLIDEN]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound featuring a furan ring fused with a hydrazinecarbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-OXODIHYDRO-3(2H)-FURANYLIDEN]-1-HYDRAZINECARBOTHIOAMIDE typically involves the reaction of 2-acetylbutyrolactone with hydrazinecarbothioamide under controlled conditions. The reaction is facilitated by the presence of a catalyst, such as triphenylphosphine, which aids in the formation of the desired product through a series of intermediate steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-OXODIHYDRO-3(2H)-FURANYLIDEN]-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include triphenylphosphine, alkyl propiolates, and various acids and bases to control the pH and reaction environment. The conditions often involve moderate temperatures and controlled atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with altered functional groups .

Scientific Research Applications

2-[2-OXODIHYDRO-3(2H)-FURANYLIDEN]-1-HYDRAZINECARBOTHIOAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[2-OXODIHYDRO-3(2H)-FURANYLIDEN]-1-HYDRAZINECARBOTHIOAMIDE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, altering the function of the target molecule. This interaction is facilitated by the compound’s reactive functional groups, which can participate in various chemical reactions within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-OXODIHYDRO-3(2H)-FURANYLIDEN]-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of a furan ring with a hydrazinecarbothioamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C5H7N3O2S

Molecular Weight

173.20 g/mol

IUPAC Name

[(Z)-(2-oxooxolan-3-ylidene)amino]thiourea

InChI

InChI=1S/C5H7N3O2S/c6-5(11)8-7-3-1-2-10-4(3)9/h1-2H2,(H3,6,8,11)/b7-3-

InChI Key

BTMJOWBDJMQSCL-CLTKARDFSA-N

Isomeric SMILES

C\1COC(=O)/C1=N\NC(=S)N

Canonical SMILES

C1COC(=O)C1=NNC(=S)N

Origin of Product

United States

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